molecular formula C15H19N3O B11420034 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one

Cat. No.: B11420034
M. Wt: 257.33 g/mol
InChI Key: NELTZCPIUALMFN-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound with a unique structure that combines a pyrimidinone core with a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one typically involves the reaction of 3,5-dimethylaniline with a suitable pyrimidinone precursor under controlled conditions. One common method involves the use of a condensation reaction where the aniline derivative reacts with a pyrimidinone derivative in the presence of a catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidinone core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, often in the presence of a catalyst or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidinone core.

Scientific Research Applications

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H19N3O/c1-4-5-12-9-14(19)18-15(16-12)17-13-7-10(2)6-11(3)8-13/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19)

InChI Key

NELTZCPIUALMFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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